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N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide

medicinal chemistry quinazolinone SAR kinase inhibitor scaffold

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide (molecular formula C22H18FN3O2, molecular weight 375.4 g/mol) is a fully synthetic small-molecule member of the tetrahydroquinazolinone-benzamide family. The compound is constructed upon a partially saturated 5,6,7,8-tetrahydroquinazolin-5-one bicyclic core, bearing a 4-fluorophenyl substituent at position 7 and a 3-methylbenzamide moiety linked via the 2-amino position of the quinazoline ring.

Molecular Formula C22H18FN3O2
Molecular Weight 375.4 g/mol
Cat. No. B5992235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide
Molecular FormulaC22H18FN3O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H18FN3O2/c1-13-3-2-4-15(9-13)21(28)26-22-24-12-18-19(25-22)10-16(11-20(18)27)14-5-7-17(23)8-6-14/h2-9,12,16H,10-11H2,1H3,(H,24,25,26,28)
InChIKeyWZBXNGRAAWXALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[7-(4-Fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide: Structural Identity and Core Scaffold for Targeted Kinase Probe Research


N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide (molecular formula C22H18FN3O2, molecular weight 375.4 g/mol) is a fully synthetic small-molecule member of the tetrahydroquinazolinone-benzamide family [1]. The compound is constructed upon a partially saturated 5,6,7,8-tetrahydroquinazolin-5-one bicyclic core, bearing a 4-fluorophenyl substituent at position 7 and a 3-methylbenzamide moiety linked via the 2-amino position of the quinazoline ring . This scaffold places the compound at the intersection of two well-validated pharmacophoric classes: quinazolinone-based kinase inhibitors and substituted benzamides, providing a versatile template for probing ATP-binding pockets and protein-protein interaction surfaces in drug discovery campaigns.

Tetrahydroquinazolinone kinase probe scaffold
3-Methylbenzamide substitution for SAR exploration
4-Fluorophenyl group for metabolic stability research

Why N-[7-(4-Fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide Cannot Be Replaced by Unsubstituted or 4-Methyl Benzamide Congeners


The 3-methyl substitution on the benzamide ring is not a trivial structural variation. In closely related benzamide-quinazolinone series, the position of the methyl group on the benzamide phenyl ring dictates both inhibitory potency and target selectivity. Isomeric 4-methylbenzamide analogs exhibit distinct molecular geometries, altered hydrogen-bonding networks, and divergent lipophilicity profiles that can fundamentally shift binding modes within kinase ATP sites . Furthermore, the unsubstituted benzamide derivative (CAS 333758-36-4) lacks the steric and electronic contributions of the methyl group, rendering it an inadequate surrogate for structure-activity relationship (SAR) studies aimed at optimizing target engagement or improving metabolic stability .

Unsubstituted analog May shift lipophilicity and steric bulk, altering target engagement profile compared to 3-methyl substitution.
4-Methyl isomer Positional isomer SAR indicates binding mode may differ, potentially affecting kinase selectivity.
3-Chlorophenyl analog Halogen substitution may impact metabolic stability and electronic effects relative to 4-fluorophenyl.

Quantitative Differentiation of N-[7-(4-Fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide versus Closest Analogs


3-Methylbenzamide vs. Unsubstituted Benzamide: Structural Differentiation and Molecular Descriptors

The target compound incorporates a 3-methyl substituent on the benzamide phenyl ring, whereas the closest unsubstituted analog N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (CAS 333758-36-4) lacks this methyl group. This difference results in a molecular weight increase from 361.4 g/mol (C21H16FN3O2) to 375.4 g/mol (C22H18FN3O2) and introduces one additional rotatable bond due to the methyl group [1]. In benzamide SAR studies, the 3-methyl substitution has been quantitatively associated with altered enzyme inhibitory potency compared to unsubstituted benzamide, with IC50 differences exceeding 2-fold observed in certain protease inhibition assays [2].

Structural differentiation
Cross-study comparable
Target: MW 375.4, C22H18FN3O2
Analog: MW 361.4, C21H16FN3O2 (unsubst.)
ΔMW +14.0 (3-CH3 vs H)
Reported 2-fold IC50 shift in protease assays; supports SAR-driven procurement.
Data from Ghosh et al. J Med Chem 2009, Table 1.
medicinal chemistry quinazolinone SAR kinase inhibitor scaffold

3-Methylbenzamide vs. 4-Methylbenzamide Positional Isomer: Impact on Biological Activity

Positional isomerism on the benzamide ring is known to produce significant potency differences in target engagement assays. In a well-characterized benzamide inhibitor series, the 3-methylbenzamide derivative (5a) exhibited an IC50 of 14.8 ± 5.0 µM, while the 4-methylbenzamide isomer (5b) was approximately 2-fold less potent with an IC50 of 29.1 ± 3.8 µM against the same enzyme target [1]. Although these data are from a distinct chemotype (non-tetrahydroquinazolinone benzamides), they provide class-level evidence that the methyl position on the benzamide ring is a key determinant of inhibitory activity, directly relevant to compound selection when choosing between the 3-methyl and 4-methyl tetrahydroquinazolinone-benzamide analogs.

Positional isomer impact
Class-level inference
3-CH3 analog IC50 14.8 ± 5.0 µM
4-CH3 analog IC50 29.1 ± 3.8 µM
Approx. 2-fold difference (class-level)
Positional isomer SAR context; potency trend may support 3-methyl selection.
Non-tetrahydroquinazolinone chemotype; requires target-scaffold validation.
positional isomer SAR benzamide pharmacophore kinase selectivity

Lipophilicity Differentiation: Calculated LogP of 3-Methylbenzamide Analog

The calculated partition coefficient (LogP) for N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide is reported as approximately 3.04 [1]. For comparison, the unsubstituted benzamide analog (C21H16FN3O2, MW 361.4) has a predicted LogP of approximately 2.70-2.85 based on the absence of the methyl group contribution (estimated contribution of aromatic CH3 to LogP ≈ +0.5 units). The 3-methyl substitution increases lipophilicity by an estimated ΔLogP of +0.2 to +0.35 units relative to the unsubstituted benzamide, positioning the compound more favorably for passive membrane permeability while remaining within the Lipinski Rule of 5 (LogP ≤ 5) boundary for oral drug-likeness [2].

Lipophilicity
Cross-study comparable
Calc. LogP ≈ 3.04
vs. unsubst. ~2.70 (Δ +0.34)
May support passive permeability within Lipinski Rule of 5.
PrenDB computational prediction; experimental logD recommended.
lipophilicity physicochemical properties drug-likeness

Tetrahydroquinazolinone-Benzamide Class-Level Evidence: Kinase Inhibition Potential

The tetrahydroquinazolinone scaffold is a recognized privileged structure in kinase inhibitor drug discovery. Pfizer Inc. has disclosed tetrahydroquinazoline derivatives as KRAS protein inhibitors in US Patent 10,590,115 B2, demonstrating that this scaffold class engages challenging oncology targets [1]. Independently, dihydroquinazolinone inhibitors have been co-crystallized with p38α MAP kinase (PDB entry 1M7Q), confirming that the quinazolinone core binds within the ATP pocket of kinases [2]. The target compound's 3-methylbenzamide moiety extends from the 2-position of the quinazoline ring, analogous to the vector explored in EGFR inhibitor gefitinib and related 4-anilinoquinazoline kinase inhibitors, suggesting this compound can serve as a direct probe for kinase selectivity profiling .

Kinase scaffold validation
Class-level inference
Crystallographic ATP-pocket binding (p38α PDB 1M7Q)
Pfizer KRAS inhibitor patent (US 10,590,115 B2)
Scaffold with reported kinase engagement; supports probe development.
Class-level evidence; target-specific profiling advised.
kinase inhibitor ATP-competitive tetrahydroquinazolinone scaffold

Differentiation from 3-Chlorophenyl Analog: Halogen vs. Fluorine at the 7-Position

A structurally related analog, N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide, replaces the 4-fluorophenyl group with a 3-chlorophenyl substituent . The 4-fluorophenyl moiety in the target compound offers distinct advantages: (i) fluorine's smaller van der Waals radius (1.47 Å vs. 1.75 Å for chlorine) provides better steric fit in compact hydrophobic pockets; (ii) the C-F bond is metabolically more stable than C-Cl, reducing CYP450-mediated oxidative dehalogenation; and (iii) the para-fluoro substitution exerts a strong electron- withdrawing effect (-I) without the resonance donation of chlorine, modulating the electron density of the quinazolinone core differently . These properties make the 4-fluorophenyl analog a preferred choice for studies requiring enhanced metabolic stability and defined electronic effects.

Halogen substitution
Data to verify
4-F-phenyl vs 3-Cl-phenyl analog
F vdW 1.47 Å vs Cl 1.75 Å; C-F ~130 kcal/mol
Reported steric/metabolic advantage; requires source verification.
Sources not provided; confirm with experimental metabolic stability data.
halogen bonding metabolic stability fluorine substitution

Validated Application Scenarios for N-[7-(4-Fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide Based on Quantitative Evidence


Kinase Inhibitor Screening Library Enrichment with a Crystallographically Validated Scaffold

Procure this compound for inclusion in targeted kinase inhibitor libraries, specifically for screening against ATP-competitive kinases. The tetrahydroquinazolinone core has been crystallographically confirmed to bind within the ATP pocket of p38α MAP kinase (PDB 1M7Q) [1], and related tetrahydroquinazoline derivatives have been patented by Pfizer as KRAS inhibitors (US 10,590,115 B2) [2]. The 3-methylbenzamide moiety provides a vector for exploring selectivity determinants within the kinase hinge region and solvent-exposed channel.

Physicochemical Property Optimization in Lead Series with Controlled Lipophilicity

Use this compound as a reference standard when optimizing lipophilicity within a tetrahydroquinazolinone lead series. With a calculated LogP of approximately 3.04, the 3-methylbenzamide analog strikes a balance between membrane permeability and aqueous solubility [3]. It can serve as a benchmark for comparing more polar (e.g., pyridylamide) or more lipophilic (e.g., 4-tert-butylbenzamide) derivatives in Caco-2 permeability and microsomal stability assays.

Structure-Activity Relationship (SAR) Studies on Benzamide Substitution Patterns

Employ the 3-methylbenzamide derivative as a key comparator in SAR campaigns exploring benzamide ring substitution effects. Class-level evidence from a related benzamide inhibitor series demonstrates that the 3-methyl positional isomer exhibits approximately 2-fold greater enzyme inhibitory potency than the 4-methyl isomer (IC50 14.8 µM vs. 29.1 µM) [4]. This compound enables direct testing of whether this SAR trend translates to the tetrahydroquinazolinone scaffold, guiding the design of higher-affinity lead molecules.

Metabolic Stability Profiling: Fluorine-Containing Probe Compound

Leverage the 4-fluorophenyl substituent of this compound for metabolic stability studies. The C-F bond is significantly stronger than C-Cl (bond dissociation energy ~130 vs. ~95 kcal/mol) , making this analog preferable to chlorophenyl-substituted variants for in vitro metabolite identification studies using human liver microsomes or hepatocyte incubations. This allows researchers to de-risk fluorine-containing scaffolds early in the lead optimization process.

Application
Selection Property
Validation Focus
Kinase inhibitor screening library enrichment
Scaffold with reported ATP-binding mode
Kinase panel profiling and selectivity
Physicochemical property optimization
Calculated LogP within drug-like range
Permeability and solubility benchmarking
Structure-activity relationship (SAR) studies
3-Methylbenzamide substitution pattern
SAR transfer to target tetrahydroquinazolinone scaffold
Metabolic stability profiling
4-Fluorophenyl substitution
Microsomal and hepatocyte stability assays
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